molecular formula C11H19NO B1472846 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1862368-98-6

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1472846
CAS No.: 1862368-98-6
M. Wt: 181.27 g/mol
InChI Key: VIXXIQKFTUSQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol is a synthetically valuable chemical scaffold based on the 8-azabicyclo[3.2.1]octane (tropane) core structure. This bridged bicyclic compound features a cyclobutyl substituent on the nitrogen atom and a hydroxyl group, making it a versatile intermediate in medicinal chemistry and drug discovery . The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in pharmacology, known for its presence in compounds that interact with the central nervous system . Derivatives of this scaffold are extensively investigated for their biological activity. For instance, similar 8-azabicyclo[3.2.1]octane compounds have been developed as potent mu-opioid receptor antagonists, with potential applications for treating conditions like opioid-induced constipation and postoperative ileus . Other research avenues for this chemical family include their role as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders such as type 2 diabetes, metabolic syndrome, and cognitive diseases . The specific cyclobutyl modification on the nitrogen atom, as seen in the related compound 2-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-one, is a key structural feature explored in modern pharmaceutical patents . This high-purity compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers can utilize this building block to explore new chemical spaces and develop novel bioactive molecules.

Properties

IUPAC Name

8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-6-9-4-5-10(7-11)12(9)8-2-1-3-8/h8-11,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXXIQKFTUSQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3CCC2CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deprotection of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

A key method to obtain 8-azabicyclo[3.2.1]octan-3-ol involves the acid-catalyzed deprotection of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. The procedure is as follows:

  • React tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with hydrogen chloride in 1,4-dioxane (4 M HCl solution) at 25 °C for 12 hours.
  • After completion, concentrate the reaction mixture under vacuum to isolate 8-azabicyclo[3.2.1]octan-3-ol as a white solid with quantitative yield.

This method provides a straightforward route to the hydroxylated azabicyclo core.

Enantioselective Construction of the Azabicyclo Scaffold

Advanced synthetic approaches focus on enantioselective construction of the bicyclic scaffold, often starting from acyclic precursors containing stereochemical information or via desymmetrization of achiral tropinone derivatives. These methods enable stereocontrol directly during the formation of the bicyclic system, which is crucial for biological activity.

Representative Preparation Procedure (Hypothetical Adaptation)

Based on the available data for related compounds and typical synthetic organic chemistry practices, a plausible preparation method for 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol may include:

Step Description Reagents/Conditions Notes
1 Synthesis of a cyclobutyl-substituted precursor Cyclobutyl bromide or cyclobutyl organometallic reagent Alkylation of an azabicyclo intermediate or precursor
2 Construction of the azabicyclo[3.2.1]octane core Intramolecular cyclization or ring-closing methods May involve base or acid catalysis
3 Introduction or retention of the 3-hydroxyl group Hydroxylation or deprotection Acidic deprotection as in tert-butyl ester cleavage
4 Purification Chromatography or crystallization To isolate the target compound

Detailed Research Findings and Data Tables

Stock Solution Preparation for Related Azabicyclo Compounds

For experimental handling and formulation, stock solutions of related azabicyclo compounds such as 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one are prepared as follows:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.3236 21.6179 43.2358
5 mM Solution Volume (mL) 0.8647 4.3236 8.6472
10 mM Solution Volume (mL) 0.4324 2.1618 4.3236

Preparation involves dissolving the compound in DMSO, followed by sequential addition of PEG300, Tween 80, and water or corn oil to achieve clear in vivo formulations.

Yields and Reaction Conditions in Related Syntheses

Reaction Yield (%) Conditions Notes
Deprotection of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 100% HCl in 1,4-dioxane, 25 °C, 12 h Quantitative yield of 8-azabicyclo[3.2.1]octan-3-ol
Formation of 3-trifluoromethanesulfonyloxy-8-azabicyclo derivative 92% Lithium bis(trimethylsilyl)amide, N-phenyltrifluoromethane-sulfonimide, THF, -70 to RT Intermediate for further functionalization
Synthesis of N-Boc-3-oxo-8-azabicyclo[3.2.1]octane 94.5% Triethylamine, dichloromethane, 0 °C, 3 h Precursor for bicyclic core elaboration

Summary and Recommendations

  • The preparation of this compound relies on established synthetic routes for the azabicyclo[3.2.1]octane core, with adaptations for cyclobutyl substitution.
  • Acidic deprotection of protected hydroxyazabicyclo intermediates is a reliable method to obtain the 3-hydroxy functionality.
  • Enantioselective and stereocontrolled methods are available for the bicyclic scaffold construction and should be considered for chiral synthesis.
  • Detailed reaction conditions and yields from related compounds provide a valuable reference for optimizing the synthesis.
  • Further experimental work is recommended to develop and optimize the cyclobutyl substitution step, potentially involving organometallic coupling or alkylation strategies.

Chemical Reactions Analysis

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octan-3-ol scaffold is highly versatile, with modifications at the 3- and 8-positions leading to diverse pharmacological profiles. Below is a detailed comparison with structurally related compounds:

Substituent Variations at the 8-Position
Compound Name 8-Substituent Molecular Formula Key Properties/Activities Synthesis Yield Reference
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol Cyclobutyl C11H19NO Hypothesized enhanced steric hindrance and lipophilicity; potential CNS activity N/A Inferred
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol Isopropyl C10H19NO Molecular weight: 169.268; used in studies of tropane alkaloid derivatives . N/A
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) Methyl C8H15NO Base structure for anticholinergics; CAS 120-29-6 . N/A
8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol Benzyl C14H19NO Increased lipophilicity; used in receptor binding studies (CAS 18717-73-2) . N/A

Key Observations :

  • Benzyl-substituted analogs (e.g., SCH 221510) show activity as NOP receptor agonists, suggesting that bulky 8-substituents may enhance selectivity for opioid receptors .
Substituent Variations at the 3-Position
Compound Name 3-Substituent Molecular Formula Key Properties/Activities Synthesis Yield Reference
endo-3-(4-Bromophenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-Bromophenyl C13H15BrNO High lipophilicity (logP ~2.5); unstable in air, rapidly oxidizes . 64%
endo-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-Fluorophenyl C13H15FNO Improved metabolic stability; moderate dopamine D2 receptor affinity (Ki = 12 nM) . 59%
endo-3-(2-Naphthyl)-8-azabicyclo[3.2.1]octan-3-ol 2-Naphthyl C16H17NO Lower yield (48%); planar aromatic system may enhance π-π interactions in binding . 48%

Key Observations :

  • Halogenated aryl groups (e.g., 4-bromo, 4-fluoro) enhance receptor binding but may compromise stability .
  • Bulkier substituents (e.g., naphthyl) reduce synthetic yields due to steric challenges during cyclization .
Stereochemical and Conformational Differences
  • Isomerism: The stereochemistry at the 3-position (endo vs. exo) significantly impacts biological activity. For example, (±)-exo-3-hydroxy-flubatine exhibits higher NOP receptor affinity than its endo counterpart .
  • Crystal Structures : Isomers of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol show distinct conformations (chair vs. envelope pyrrolidine rings), affecting intermolecular interactions .
Physicochemical and Pharmacokinetic Properties
Property 8-Cyclobutyl Derivative (Hypothetical) 8-Isopropyl Derivative 8-Methyl (Tropine)
Molecular Weight ~193.28 169.268 141.21
logP (Predicted) ~1.8 1.5 0.9
Aqueous Solubility Low Moderate High
Metabolic Stability Moderate (cyclic alkyl) High Low (rapid oxidation)

Biological Activity

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol, with the CAS number 1862368-98-6, is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various receptors and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{19}NO, and it possesses a unique bicyclic structure that contributes to its biological activity. The compound's three-dimensional conformation is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds in the azabicyclo[3.2.1] series exhibit significant pharmacological properties, particularly as kappa opioid receptor antagonists. The following sections detail specific biological activities of this compound.

Kappa Opioid Receptor Antagonism

A study focusing on structure-activity relationships (SAR) of azabicyclo[3.2.1]octane derivatives highlighted the potential of these compounds as kappa opioid receptor antagonists. Modifications to the structure can enhance selectivity and potency against these receptors, which are implicated in pain modulation and addiction pathways .

CompoundKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
This compoundTBDTBDTBD
Analog 117293>174

Case Studies

Case Study 1: Analgesic Properties
A study investigated the analgesic effects of various azabicyclo compounds, including derivatives of this compound, demonstrating reduced pain responses in animal models when administered at specific doses .

Case Study 2: Addiction Treatment
Research into kappa opioid receptor antagonists has shown promise in reducing addiction behaviors in preclinical models. The potential of 8-Cyclobutyl derivatives to modulate kappa receptor activity could position them as candidates for further investigation in addiction therapies .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of azabicyclo compounds:

  • Selectivity Enhancement : Modifications to the nitrogen substituent have been shown to improve selectivity for kappa receptors over mu and delta receptors.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although detailed studies are required to fully elucidate the compound's effects on human health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 8-azabicyclo[3.2.1]octan-3-ol derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of bicyclic azabicyclo derivatives often involves nucleophilic substitution, radical cyclization, or cross-coupling reactions. For example, Stille cross-coupling protocols have been utilized to synthesize 3-(biaryl)-8-azabicyclo[3.2.1]octane derivatives with high yields (up to 85%), whereas Suzuki coupling under similar conditions may result in complex mixtures requiring chromatographic purification . Optimizing reaction parameters (e.g., catalyst loading, temperature, and solvent polarity) is critical. Radical cyclization using n-tributyltin hydride and AIBN in toluene has shown excellent diastereocontrol (>99%) for azetidin-2-one precursors, enabling stereoselective synthesis .

Q. How can structural characterization of 8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol derivatives be systematically validated?

  • Methodological Answer : Comprehensive characterization requires multimodal analytical techniques:

  • 1H/13C NMR : Assign stereochemistry using coupling constants and NOESY correlations (e.g., endo vs. exo configurations in bicyclic systems) .
  • Mass Spectrometry : Confirm molecular weight via GC/MS or HRMS, particularly for intermediates prone to oxidation (e.g., compounds with thiol or alcohol groups) .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl or carbonyl stretches) to verify reaction completion .

Q. What in vitro assays are suitable for preliminary evaluation of receptor affinity for 8-azabicyclo derivatives?

  • Methodological Answer : Radioligand binding assays using transfected cell lines expressing dopamine (DAT), serotonin (SERT), or norepinephrine transporters (NET) are standard. For example, 8-substituted derivatives with diarylmethoxyethylidenyl groups showed modest DAT/SERT/NET inhibition (IC50: 10–100 nM), with stereoselectivity influenced by the azabicyclo core rigidity . Sigma receptor affinity can be assessed via competitive displacement of [³H]-DTG, with selectivity ratios (σ1/σ2) calculated to prioritize compounds for further study .

Advanced Research Questions

Q. How can structural modifications to the 8-azabicyclo[3.2.1]octan-3-ol scaffold enhance sigma-2 receptor selectivity while minimizing σ1 affinity?

  • Methodological Answer : Introducing bulky substituents at the 3-position (e.g., biaryl or naphthyl groups) and optimizing the N-8 alkyl chain length can improve σ2 selectivity. For instance, 3-(4-bromophenyl)-8-azabicyclo derivatives achieved σ2 Ki < 10 nM with σ1/σ2 ratios >100, attributed to steric hindrance reducing σ1 binding . Computational docking studies (e.g., using σ2 receptor homology models) can guide rational design to avoid hydrophobic pockets associated with σ1 affinity .

Q. What strategies resolve contradictory binding data between in vitro assays and in vivo pharmacological profiles for 8-azabicyclo derivatives?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. To address this:

  • Perform plasma protein binding assays to assess free drug concentration.
  • Use microsomal stability tests (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., hydroxylation at C-3 or N-demethylation) .
  • Conduct PET imaging with radiolabeled analogs (e.g., ¹¹C or ¹⁸F) to validate target engagement in vivo .

Q. How can stereochemical integrity be maintained during large-scale synthesis of 8-azabicyclo derivatives?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or resolution via diastereomeric salt formation. For example, (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol was isolated using L-tartaric acid resolution, achieving >98% enantiomeric excess (ee) . Process optimization (e.g., temperature-controlled crystallization) minimizes racemization during scale-up .

Q. What experimental approaches mitigate instability issues in 8-azabicyclo derivatives (e.g., oxidation or hygroscopicity)?

  • Methodological Answer :

  • Lyophilization : Stabilize hygroscopic compounds by formulating as lyophilized powders under inert gas (N2 or Ar) .
  • Protective Group Chemistry : Temporarily mask reactive hydroxyl groups (e.g., acetylation or silylation) during synthesis .
  • Accelerated Stability Testing : Expose derivatives to elevated temperature/humidity (40°C/75% RH) for 4 weeks to identify degradation pathways (e.g., HPLC monitoring of oxidation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.